molecular formula C9H10N2O2 B8589514 Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate CAS No. 93036-67-0

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Cat. No. B8589514
Key on ui cas rn: 93036-67-0
M. Wt: 178.19 g/mol
InChI Key: ZKNMRQGIUVHOPC-UHFFFAOYSA-N
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Patent
US06515130B1

Procedure details

Glacial acetic acid (526.9 g, 8.78 mol) was added dropwise at <−5° C. to a suspension of methyl 3-amino-3-(3-pyridyl)-2-propenoate (0.45 mol) and sodium borohydride (44.3 g, 1.17 mol) in THF (500 g) and the resulting reaction mixture was stirred at −5-0° C. After 5 h, methanol (600 g) was added dropwise to the solution at −5-0° C. After 0.5 hours, HCl (163 g, 4.47 mol) was bubbled through the solution and stirred at 0° C. After 8 h, the white precipitate was filtered off and dried at 40° C. to yield 101.6 g (89%) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Quantity
526.9 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[CH:7][C:8]([O:10][CH3:11])=[O:9].[BH4-].[Na+].[ClH:20]>C1COCC1.CO>[ClH:20].[ClH:20].[NH2:5][CH:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
526.9 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.45 mol
Type
reactant
Smiles
NC(=CC(=O)OC)C=1C=NC=CC1
Name
Quantity
44.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 g
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
163 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at −5-0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WAIT
Type
WAIT
Details
After 0.5 hours
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred at 0° C
WAIT
Type
WAIT
Details
After 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 101.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06515130B1

Procedure details

Glacial acetic acid (526.9 g, 8.78 mol) was added dropwise at <−5° C. to a suspension of methyl 3-amino-3-(3-pyridyl)-2-propenoate (0.45 mol) and sodium borohydride (44.3 g, 1.17 mol) in THF (500 g) and the resulting reaction mixture was stirred at −5-0° C. After 5 h, methanol (600 g) was added dropwise to the solution at −5-0° C. After 0.5 hours, HCl (163 g, 4.47 mol) was bubbled through the solution and stirred at 0° C. After 8 h, the white precipitate was filtered off and dried at 40° C. to yield 101.6 g (89%) of methyl 3-Amino-3-(3-pyridyl)propanoate dihydrochloride.
Quantity
526.9 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[CH:7][C:8]([O:10][CH3:11])=[O:9].[BH4-].[Na+].[ClH:20]>C1COCC1.CO>[ClH:20].[ClH:20].[NH2:5][CH:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
526.9 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.45 mol
Type
reactant
Smiles
NC(=CC(=O)OC)C=1C=NC=CC1
Name
Quantity
44.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 g
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
163 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at −5-0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WAIT
Type
WAIT
Details
After 0.5 hours
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred at 0° C
WAIT
Type
WAIT
Details
After 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 101.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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